

Benchmarking Demoxytocin's performance against other oxytocin receptor agonists

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Compound of Interest		
Compound Name:	Demoxytocin	
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Benchmarking Demoxytocin: A Comparative Analysis of Oxytocin Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of **Demoxytocin** and other key oxytocin receptor agonists. The following sections detail their binding affinities, functional potencies, and the experimental methodologies used for their evaluation. While quantitative data for **Demoxytocin** is not readily available in publicly accessible literature, it is widely recognized as a potent and long-acting synthetic analogue of oxytocin.[1][2] This guide, therefore, benchmarks its qualitative performance against the quantitative data of other significant agonists to provide a valuable comparative context.

Comparative Analysis of Oxytocin Receptor Agonists

The performance of various oxytocin receptor agonists is summarized below. The data highlights the binding affinity (Ki) and functional potency (EC50) at the human oxytocin receptor. Where available, data for vasopressin receptors (V1a and V2) are included to indicate selectivity.



Compound	Receptor	Parameter	Value (nM)	Species
Oxytocin	Oxytocin	Ki	1.0	Human
Oxytocin	EC50	9.0	Human	
Vasopressin V1a	Ki	503	Human	
Vasopressin V1a	EC50	59.7	Human	
Carbetocin	Oxytocin	Ki	7.1	Human
Oxytocin	EC50	48.8	Human	
WAY-267,464	Oxytocin	Ki	978	Human
Oxytocin	EC50	881	Human	
Vasopressin V1a	Ki	113	Human	
Vasopressin V1a	EC50	>100,000 (inactive)	Human	
LIT-001	Oxytocin	Ki	226	Human
Oxytocin	EC50	25	Human	
Vasopressin V1a	Ki	1253	Human	
Vasopressin V1a	IC50	5900 (Antagonist)	Human	
Vasopressin V2	Ki	1666	Human	
Vasopressin V2	EC50	41	Human	
Atosiban (Antagonist)	Oxytocin	Ki	52	Human
Vasopressin V1a	Selectivity	2.5-fold over V1a	Human	
Vasopressin V2	Selectivity	50-fold over V2	Human	

Experimental Protocols



The data presented in this guide is typically generated using the following key experimental methodologies:

Radioligand Binding Assay (for determining Ki)

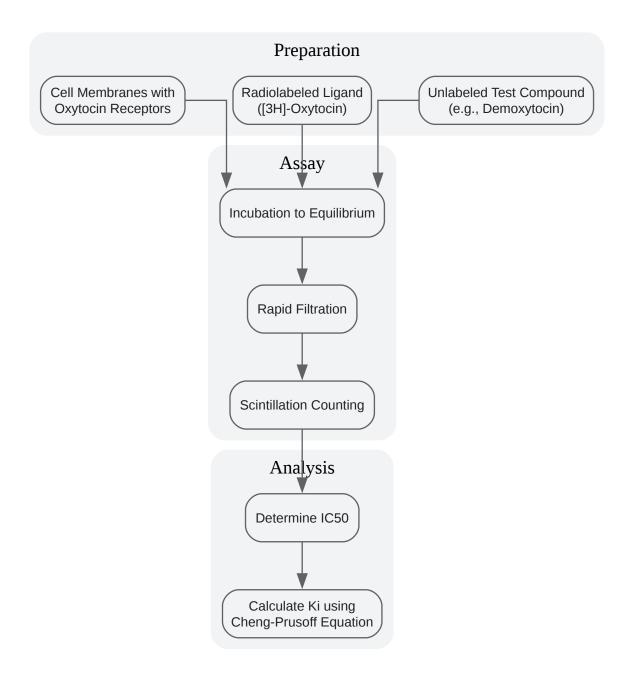
This assay quantifies the affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the oxytocin receptor.

General Protocol:

- Membrane Preparation: Membranes are prepared from cells engineered to express the human oxytocin receptor (e.g., HEK293 or CHO cells).
- Radioligand: A radiolabeled ligand with known high affinity for the oxytocin receptor, such as [3H]-Oxytocin, is used.
- Competition Binding: A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., **Demoxytocin**, Carbetocin).
- Incubation: The mixture is incubated to allow binding to reach equilibrium.
- Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
- Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.





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Radioligand Binding Assay Workflow

Functional Assay: Intracellular Calcium Mobilization (for determining EC50)

This assay measures the ability of an agonist to activate the oxytocin receptor and trigger a downstream cellular response.

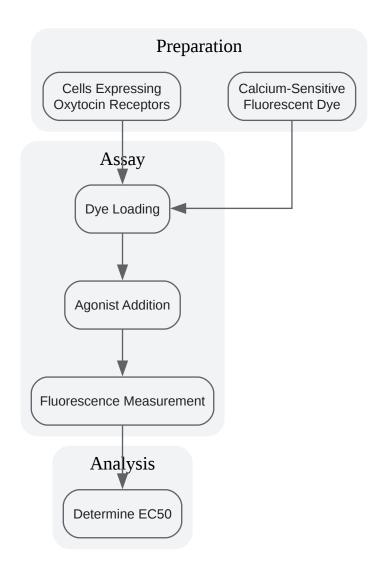


Objective: To determine the half-maximal effective concentration (EC50) of a test compound.

General Protocol:

- Cell Culture: Cells expressing the human oxytocin receptor (e.g., CHO-K1/OXTR cells) are cultured in a multi-well plate.[3]
- Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[4] This dye exhibits an increase in fluorescence intensity upon binding to calcium.
- Compound Addition: Varying concentrations of the test agonist are added to the wells.
- Signal Detection: A fluorescence plate reader is used to measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium concentration.
- Data Analysis: The concentration of the agonist that produces 50% of the maximal response is determined and reported as the EC50 value.





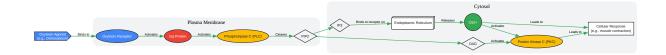
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Calcium Mobilization Assay Workflow

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[5]





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Oxytocin Receptor Signaling Pathway

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